4-(4-methoxyanilino)-7,7-dimethyl-2-[4-(2-pyrimidinyl)piperazino]-7,8-dihydro-5(6H)-quinazolinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-methoxyanilino)-7,7-dimethyl-2-[4-(2-pyrimidinyl)piperazino]-7,8-dihydro-5(6H)-quinazolinone is a complex organic compound that features a quinazolinone core structure. This compound is of significant interest in medicinal chemistry due to its potential pharmacological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-methoxyanilino)-7,7-dimethyl-2-[4-(2-pyrimidinyl)piperazino]-7,8-dihydro-5(6H)-quinazolinone typically involves multiple steps, including the formation of key intermediates. One common method involves the chlorination and cyclization condensation reaction with diethanolamine as the initial material . This method is advantageous due to its mild reaction conditions and high overall yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis processes to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
4-(4-methoxyanilino)-7,7-dimethyl-2-[4-(2-pyrimidinyl)piperazino]-7,8-dihydro-5(6H)-quinazolinone undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the methoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with different functional groups.
Scientific Research Applications
4-(4-methoxyanilino)-7,7-dimethyl-2-[4-(2-pyrimidinyl)piperazino]-7,8-dihydro-5(6H)-quinazolinone has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its anticancer and anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(4-methoxyanilino)-7,7-dimethyl-2-[4-(2-pyrimidinyl)piperazino]-7,8-dihydro-5(6H)-quinazolinone involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This compound may also interfere with cellular signaling pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
4-(3-methoxyanilino)-2-(2-pyridinyl)-6-(trifluoromethyl)pyrimidine: Known for its apoptosis-inducing properties.
2-(4-chlorophenyl)-5-hydroxy-4,5-dimethyl-6-phenyl-5,8-dihydro[2,3-d]pyrimidin-7(6H)-one: Exhibits antiproliferative activity.
4-(4-methoxyanilino)-2,5-dimethyl-6-thieno[2,3-d]pyrimidinecarboxylic acid ethyl ester: Studied for its potential as a therapeutic agent.
Uniqueness
What sets 4-(4-methoxyanilino)-7,7-dimethyl-2-[4-(2-pyrimidinyl)piperazino]-7,8-dihydro-5(6H)-quinazolinone apart is its unique combination of functional groups, which confer specific biological activities and make it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C25H29N7O2 |
---|---|
Molecular Weight |
459.5 g/mol |
IUPAC Name |
4-(4-methoxyanilino)-7,7-dimethyl-2-(4-pyrimidin-2-ylpiperazin-1-yl)-6,8-dihydroquinazolin-5-one |
InChI |
InChI=1S/C25H29N7O2/c1-25(2)15-19-21(20(33)16-25)22(28-17-5-7-18(34-3)8-6-17)30-24(29-19)32-13-11-31(12-14-32)23-26-9-4-10-27-23/h4-10H,11-16H2,1-3H3,(H,28,29,30) |
InChI Key |
LNHHLYIUSPYMHR-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2=C(C(=O)C1)C(=NC(=N2)N3CCN(CC3)C4=NC=CC=N4)NC5=CC=C(C=C5)OC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.